molecular formula C9H11ClF3N B1358673 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride CAS No. 39959-68-7

1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride

Cat. No.: B1358673
CAS No.: 39959-68-7
M. Wt: 225.64 g/mol
InChI Key: RSQQUJNUAPWZKX-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride is an organic compound with the molecular formula C9H11ClF3N. It is a derivative of phenylethylamine, where a trifluoromethyl group is attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride
  • 2-Phenyl-2-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride
  • 2,2,2-Trifluoroethylamine

Uniqueness: 1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQQUJNUAPWZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625850
Record name 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-68-7
Record name Benzenemethanamine, α-methyl-2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39959-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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